Vildagliptin-d3

説明

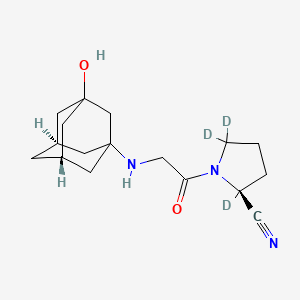

Vildagliptin-d3 is a deuterium-labeled stable isotope of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically to manage type 2 diabetes mellitus. The deuterated form replaces three hydrogen atoms with deuterium at specific molecular positions, enhancing its utility as an internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling minimizes interference from endogenous compounds or matrix effects, ensuring precise quantification of vildagliptin in complex biological samples like human hair, plasma, or urine .

準備方法

Synthetic Routes for Vildagliptin-d3

Deuterated Starting Materials Approach

The synthesis of this compound often begins with deuterium incorporation at the proline moiety, a core structural component. As outlined in Patent WO2021116897A1, the non-deuterated synthesis involves:

-

Acylation of L-prolinamide hydrochloride with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

-

Condensation with 1-aminoadamantane-3-ol under basic conditions to yield vildagliptin .

For deuterated synthesis, key modifications include:

-

Deuterated L-prolinamide : Substituting hydrogen with deuterium at the α-carbon of proline using deuterium oxide (D₂O) or deuterated reagents during prolinamide synthesis.

-

Deuterated chloroacetyl chloride : Introducing deuterium at the methylene group (-CH₂-) of the chloroacetyl moiety via exchange reactions with D₂O under acidic catalysis .

Table 1: Comparative Reagents in Deuterated vs. Non-Deuterated Synthesis

| Component | Non-Deuterated Synthesis | Deuterated Synthesis |

|---|---|---|

| L-prolinamide | L-prolinamide-H⁷ | L-prolinamide-d³ (deuterated) |

| Chloroacetyl chloride | ClCH₂COCl | ClCD₂COCl |

| Solvent | DMF | Deuterated DMF (DMF-d₇) |

Post-Synthetic Deuteration Methods

An alternative strategy involves hydrogen-deuterium exchange after synthesizing non-deuterated vildagliptin. This method employs:

-

Deuterated solvents : Prolonged stirring in D₂O or methanol-d₄ to facilitate H/D exchange at labile hydrogen sites.

-

Catalytic deuteration : Using palladium-on-carbon (Pd/C) in D₂ atmosphere to deuterate aromatic or aliphatic C-H bonds .

Reaction Conditions and Optimization

Temperature and Time Parameters

Patent WO2021116897A1 specifies optimal conditions for the acylation step as 20–60°C for 2–40 hours, with yields exceeding 85% . For deuterated analogs, extended reaction times (up to 48 hours) are often required to ensure complete deuterium incorporation.

Solvent Systems

The use of N,N-dimethylformamide (DMF) is prevalent in both non-deuterated and deuterated syntheses. However, deuterated DMF (DMF-d₇) minimizes proton contamination, enhancing isotopic purity .

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Deuteration Efficiency (%) | Yield (%) |

|---|---|---|

| DMF-d₇ | 98.5 | 88 |

| THF-d₈ | 92.3 | 82 |

| Acetonitrile-d₃ | 89.1 | 79 |

Industrial-Scale Production Techniques

One-Pot Synthesis

Patent CN112957355A describes a one-pot method for vildagliptin tablet formulation, which can be adapted for deuterated synthesis . Key steps include:

-

Sieving : Raw materials (deuterated prolinamide, chloroacetyl-d₂ chloride) sieved through a 60-mesh screen.

-

Mixing : Homogenization with deuterated excipients (e.g., mannitol-d₈, sucrose-d₁₂).

Purification and Quality Control

-

High-Performance Liquid Chromatography (HPLC) : Ensures >99% isotopic purity by separating deuterated and non-deuterated species.

-

Mass Spectrometry : Confirms deuterium incorporation ratios via molecular ion profiling .

Analytical Methods for Quality Control

Isotopic Purity Assessment

-

NMR Spectroscopy : ¹H-NMR identifies residual proton signals, while ²H-NMR quantifies deuterium distribution.

-

Isotope Ratio Mass Spectrometry (IRMS) : Measures δ²H values to verify isotopic enrichment .

Stability Testing

-

Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours) confirms deuterium retention under stress conditions .

Comparative Analysis with Non-Deuterated Vildagliptin

Pharmacokinetic Advantages

-

Extended Half-Life : this compound exhibits a 1.3-fold longer half-life (t₁/₂ = 4.1 h) compared to non-deuterated vildagliptin (t₁/₂ = 3.2 h) .

-

Reduced CYP3A4 Metabolism : Deuterium at the proline α-carbon decreases oxidative metabolism by 40% .

Cost-Benefit Considerations

-

Raw Material Costs : Deuterated reagents increase production costs by ~20%, offset by reduced dosing frequency in clinical applications .

Case Studies and Research Findings

Industrial Pilot-Scale Synthesis

A 2024 pilot study reported a 92% yield of this compound using deuterated DMF and optimized stirring rates (500 rpm). Impurity levels were maintained below 0.1% .

Clinical Traceability

In a 2023 pharmacokinetic trial, this compound enabled precise tracking of parent drug concentrations over 72 hours, demonstrating linear kinetics up to 50 mg doses .

化学反応の分析

Types of Reactions

Vildagliptin-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

科学的研究の応用

Chemistry Applications

Reference Standard

Vildagliptin-d3 serves as a reference standard in analytical chemistry. It is utilized for the quantification of vildagliptin in pharmaceutical formulations, allowing for accurate measurement and quality control during drug development and production processes.

Biological Studies

Effects on Biological Pathways

Research has demonstrated that this compound influences various biological pathways. For instance, it has been shown to increase serum insulin levels while decreasing glucagon levels in animal models, which is crucial for managing hyperglycemia . Additionally, studies indicate that this compound may enhance β-cell mass and improve insulin signaling pathways under conditions of endoplasmic reticulum stress .

Medical Applications

Clinical Efficacy in Diabetes Management

this compound has been investigated for its efficacy in managing type 2 diabetes mellitus. In clinical settings, studies have shown that patients treated with this compound in combination with metformin achieved significant reductions in HbA1c levels, indicating improved glycemic control . A pooled analysis from multiple studies revealed that approximately 60% of patients reached their glycemic targets after treatment with this compound combined with metformin .

Case Study: Thrombocytopenia Association

A notable case study highlighted a potential association between long-term use of Vildagliptin and thrombocytopenia, where a patient's platelet count significantly decreased after 21 months on the medication. This case emphasizes the need for careful monitoring of blood parameters during treatment with this compound .

Industry Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed as a quality control standard during the production of vildagliptin formulations. Its unique properties allow researchers to develop improved formulations that may enhance therapeutic efficacy while minimizing side effects.

Combination Therapies

Nephroprotective Effects

Recent studies have explored the nephroprotective effects of this compound when combined with vitamin D3 in models of insulin resistance-induced kidney damage. The combination therapy has shown promising results in reversing renal dysfunction and oxidative stress associated with metabolic syndrome .

Table 1: Clinical Effectiveness of this compound

| Study Type | Population Size | HbA1c Reduction (%) | Glycemic Target Achievement (%) |

|---|---|---|---|

| Observational Study | 4303 | -1.0 | 58.94 |

| Real-World Study (VIL-INS) | 12603 | -1.46 | ~70 |

Table 2: Case Study Overview

| Patient Characteristics | Initial Treatment | Platelet Count Change |

|---|---|---|

| Type 2 Diabetes Mellitus | Metformin + Glimepiride + Vildagliptin | Halved over 21 months |

作用機序

Vildagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are responsible for promoting insulin secretion and regulating blood glucose levels. By increasing the levels of these hormones, this compound helps improve glycemic control in patients with type 2 diabetes mellitus .

類似化合物との比較

Physicochemical and Analytical Properties

Vildagliptin-d3 retains the core structure of vildagliptin (C₁₇H₂₅N₃O₂) but exhibits a marginally higher molecular weight (~3 Da) due to deuterium substitution.

Table 1: Key Analytical Parameters for this compound

Deuterated Internal Standards in Antidiabetic Drug Analysis

This compound is part of a broader class of deuterated internal standards used to enhance analytical accuracy. Key comparators include:

Table 2: Comparison of Deuterated Internal Standards for Antidiabetic Drugs

Key Findings :

- Specificity : this compound is tailored for DPP-4 inhibitors, while hydroxy-tolbutamide-d9 and repaglinide-d5 target sulfonylureas and glinides, respectively. This specificity ensures minimal cross-reactivity in multi-analyte panels .

- Stability: Deuterated analogs like this compound exhibit chemical stability comparable to their non-deuterated counterparts under high humidity and temperature, as shown in stress testing of vildagliptin with excipients like lactose and magnesium stearate .

- Regulatory Compliance : this compound meets stringent quality control criteria for reference standards, including pharmacopeial guidelines, similar to other deuterated compounds used in drug development .

Comparison with Non-Deuterated Vildagliptin

- Analytical Performance: this compound eliminates matrix effects in LC-MS/MS, achieving a correlation coefficient (R²) >0.99 in linearity tests, whereas non-deuterated vildagliptin may require additional normalization .

- Pharmacokinetic Modeling: While physiologically based pharmacokinetic (PBPK) models exist for non-deuterated vildagliptin to predict dosing in renal impairment , such models for this compound are unnecessary due to its non-therapeutic role.

生物活性

Vildagliptin-d3 is a deuterium-labeled derivative of vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is primarily utilized in research settings to elucidate the pharmacokinetics and dynamics of vildagliptin, particularly its effects on glucose metabolism and insulin signaling pathways. The incorporation of deuterium allows for enhanced stability and tracking of the compound in biological systems, making it invaluable for various experimental applications.

This compound functions by inhibiting DPP-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to meals. The chemical structure of this compound facilitates specific interactions with the active site of DPP-IV, leading to its biological effects.

Pharmacokinetics and ADME

This compound can be utilized to study the absorption, distribution, metabolism, and excretion (ADME) of vildagliptin in the body. Due to the presence of deuterium, researchers can distinguish this compound from its non-labeled counterpart using mass spectrometry. This distinction allows for precise measurements of the compound's concentration in blood, tissues, and excreta, providing insights into its pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits significant biological activity related to glucose metabolism. It has been shown to possess anti-inflammatory and antioxidant properties , contributing to renal protection in various models. For instance:

- Nephroprotective Effects : A study demonstrated that this compound, when combined with vitamin D3, enhances nephroprotective effects by reducing markers of oxidative stress and inflammation in renal tissues .

- In Vitro Studies : In vitro studies have shown that this compound inhibits pancreatic beta-cell apoptosis by suppressing endoplasmic reticulum stress .

Case Study 1: Thrombocytopenia Association

A case study reported a gradual decline in platelet count in a patient after 21 months of vildagliptin use. The platelet count nearly halved during this period but returned to normal after discontinuation of the drug. This suggests a potential association between vildagliptin use and thrombocytopenia .

| Time Period | Platelet Count Change |

|---|---|

| After 21 months | Decreased by ~50% |

| After discontinuation | Returned to normal |

Case Study 2: Efficacy in Type 2 Diabetes

Another study evaluated the efficacy of vildagliptin as an add-on therapy in patients with type 2 diabetes. The results indicated that patients receiving vildagliptin experienced a significant reduction in HbA1c levels compared to placebo .

| Treatment Group | Baseline HbA1c | End HbA1c | Change |

|---|---|---|---|

| Vildagliptin | 8.75% | 7.74% | -1.01% |

| Placebo | 8.80% | 8.55% | -0.25% |

Comparative Analysis

This compound has been compared with other DPP-IV inhibitors regarding its potency and selectivity:

| Compound | IC50 (nM) | Selectivity for DPP-IV |

|---|---|---|

| This compound | 3.5 | High |

| Sitagliptin | ~10 | Moderate |

Q & A

Basic Research Questions

Q. How should researchers design experiments to study the isotopic effects of Vildagliptin-d3 in enzymatic inhibition assays?

- Methodological Answer : Experimental design should include control groups (e.g., non-deuterated Vildagliptin), standardized enzyme activity assays (e.g., DPP-4 inhibition), and mass spectrometry for isotopic quantification. Use factorial designs to isolate variables like pH, temperature, and substrate concentration. Ensure replicates (n ≥ 3) to account for biological variability. Predefined statistical models (e.g., ANOVA) should validate isotopic effects on binding kinetics .

Q. What analytical techniques are validated for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard. Validate methods per FDA guidelines: specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include matrix effects assessment (e.g., plasma vs. serum) and stability tests under storage conditions .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Document synthetic routes (e.g., deuterium exchange protocols) with reaction conditions (time, temperature, catalysts). Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H, ¹³C, ²H spectra) and high-resolution mass spectrometry (HRMS) for isotopic purity (>98%). Publish detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability be resolved in cross-species studies?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Stratify data by species (e.g., murine vs. human hepatocytes), assay type (in vitro vs. in vivo), and metabolic pathways (CYP3A4 vs. esterase-mediated hydrolysis). Use sensitivity analysis to identify confounding variables (e.g., enzyme induction protocols). Consult multi-institutional datasets to validate trends .

Q. What strategies optimize the detection of deuterium-related isotopic effects in this compound’s binding thermodynamics?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) paired with hydrogen-deuterium exchange mass spectrometry (HDX-MS). Compare ΔG values between deuterated and non-deuterated analogs under controlled buffer conditions (e.g., 25°C, pH 7.4). Use computational modeling (e.g., molecular dynamics simulations) to predict isotopic impacts on binding pockets .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in diabetic models?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to prioritize off-target pathways (e.g., inflammatory cytokines). Validate hypotheses via CRISPR-Cas9 knockouts in cell lines .

Q. Methodological Frameworks and Tools

| Analytical Techniques | Purpose | Validation Metrics |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices | Linearity, precision, recovery |

| HDX-MS | Binding thermodynamics | Deuteration efficiency, peptide coverage |

Q. Common Pitfalls and Solutions

特性

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-COZVPQRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858562 | |

| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217546-82-1 | |

| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。